molecular formula C5H10ClF2N B1480545 1-(2,2-difluorocyclopropyl)-N-methylmethanamine hydrochloride CAS No. 2098064-73-2

1-(2,2-difluorocyclopropyl)-N-methylmethanamine hydrochloride

Cat. No.: B1480545
CAS No.: 2098064-73-2
M. Wt: 157.59 g/mol
InChI Key: RXVPKNMOZTZBMV-UHFFFAOYSA-N
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Description

1-(2,2-difluorocyclopropyl)-N-methylmethanamine hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2N and its molecular weight is 157.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Synthesis of Tetracyclic Compounds for Antidepressant Effects

    Compounds structurally related to 1-(2,2-difluorocyclopropyl)-N-methylmethanamine hydrochloride were synthesized for potential antidepressant effects. These compounds showed significant reduction in immobility in mice, indicating antidepressant effects (Karama et al., 2016).

  • Industrial Synthesis for Antidepressants

    An improved industrial synthesis of sertraline hydrochloride, a closely related compound, demonstrated advantages over previous methods and highlights the importance of these compounds in pharmaceuticals (Vukics et al., 2002).

Chemical Reactivity and Applications

  • Reactivity in Chemical Synthesis

    The reactivity of similar N-2-(1,1-dichloroalkylidene) cyclohexylamines was explored, showcasing the potential utility in various chemical syntheses (Kimpe & Schamp, 2010).

  • Peptide Synthesis Protectant

    The N-dicyclopropylmethyl residue, structurally related to the compound , has been used in peptide synthesis as an amide bond protectant, demonstrating its utility in biochemistry (Carpino et al., 2009).

  • Synthesis of Nucleoside Analogues

    Synthesis of difluorinated cyclopropanoid nucleoside analogues starting from (2,2-difluorocyclopropyl)methanol illustrates the versatility of this class of compounds in creating biologically relevant molecules (Csuk & Thiede, 2002).

Other Applications

  • Conversion to Weinreb Amides and N-methoxy or N-benzoxyamides

    The synthesis of Weinreb amides and N-methoxy or N-benzoxyamides from carboxylic acids using related thiouronium salts demonstrates its role in organic synthesis (Bailén et al., 2001).

  • Role in Polymerization and Material Science

    Studies on the polymerization of cyclic monomers and the synthesis of blue light-emitting polyamide suggest potential applications in material science and polymer chemistry (Moszner et al., 2003; Hamciuc et al., 2015).

  • Potential in Synthesizing Neurokinin-1 Receptor Antagonists

    A compound structurally similar to this compound has been effective in synthesizing neurokinin-1 receptor antagonists, indicating its potential in developing novel therapeutics (Harrison et al., 2001).

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c1-8-3-4-2-5(4,6)7;/h4,8H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVPKNMOZTZBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC1(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098064-73-2
Record name [(2,2-difluorocyclopropyl)methyl](methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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